Home > Products > Screening Compounds P78993 > 3-Methyl-5,6-dihydroquinoline
3-Methyl-5,6-dihydroquinoline - 133092-30-5

3-Methyl-5,6-dihydroquinoline

Catalog Number: EVT-1212948
CAS Number: 133092-30-5
Molecular Formula: C10H11N
Molecular Weight: 145.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Methyl-5,6-dihydroquinoline can be derived from various natural and synthetic sources. It is classified as a dihydroquinoline derivative, which are known for their roles in numerous biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's structural features contribute to its reactivity and interactions with biological targets.

Synthesis Analysis

The synthesis of 3-Methyl-5,6-dihydroquinoline can be achieved through several methods. A notable approach involves the Palladium-catalyzed reaction of Morita-Baylis-Hillman alcohols with amino compounds, which leads to the formation of dihydroquinolines. This method has been optimized for high yields (up to 95%) under specific conditions involving palladium catalysts and appropriate ligands .

Key Synthesis Parameters

  • Catalyst: Palladium (Pd) complexes such as Pd(PPh₃)₂Cl₂.
  • Ligand: Bidentate ligands like DPPP (1,3-Bis(diphenylphosphino)propane) enhance the reaction efficiency.
  • Temperature: Optimal reaction temperatures range from 80 °C to 100 °C.
  • Solvent: Acetonitrile (CH₃CN) is commonly used as a solvent under nitrogen atmosphere.
  • Reaction Time: Typically ranges from 20 hours to longer durations depending on the specific conditions.
Molecular Structure Analysis

The molecular structure of 3-Methyl-5,6-dihydroquinoline can be described by its chemical formula C10H11NC_{10}H_{11}N. The compound features:

  • A dihydroquinoline backbone, which consists of a six-membered aromatic ring fused to a five-membered nitrogen-containing ring.
  • A methyl group at the 3-position, which influences its chemical properties and biological activity.

Structural Data

  • Molecular Weight: Approximately 159.20 g/mol.
  • Melting Point: Specific melting points may vary based on synthesis methods but typically fall within a defined range for purity assessment.
Chemical Reactions Analysis

3-Methyl-5,6-dihydroquinoline participates in various chemical reactions due to its nucleophilic properties. Common reactions include:

  • Alkylation: The compound can undergo alkylation reactions where electrophiles react with the nitrogen atom or positions on the aromatic ring.
  • Oxidation: Oxidative transformations can convert dihydroquinolines into more complex quinoline derivatives.

Technical Details

The reaction conditions often require careful control of temperature and solvent systems to achieve desired yields and selectivity. For example, palladium-catalyzed reactions typically necessitate inert atmospheres to prevent oxidation.

Mechanism of Action

The mechanism of action for 3-Methyl-5,6-dihydroquinoline is primarily linked to its interaction with biological targets such as enzymes or receptors. The compound may exhibit:

  • Antimicrobial activity, likely through inhibition of bacterial enzymes or interference with cell wall synthesis.
  • Anticancer properties, potentially by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Relevant Data

Studies indicate that modifications at the methyl position can significantly alter the compound's efficacy against specific targets, suggesting structure-activity relationships that warrant further investigation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-5,6-dihydroquinoline are crucial for its application in pharmaceuticals:

  • Solubility: Generally soluble in organic solvents such as ethanol and dichloromethane but may have limited solubility in water.
  • Stability: The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the identity and purity of synthesized compounds.

Applications

3-Methyl-5,6-dihydroquinoline has several scientific applications:

  • Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects against various diseases including cancer and bacterial infections.
  • Chemical Synthesis: Used as an intermediate in organic synthesis for developing more complex molecules.

Future Directions

Research continues into optimizing synthetic routes and exploring new derivatives that may enhance biological activity or reduce toxicity profiles. The ongoing study of structure-function relationships will likely yield novel compounds with significant therapeutic potential.

Introduction to 3-Methyl-5,6-dihydroquinoline

Structural Classification and Nomenclature

3-Methyl-5,6-dihydroquinoline belongs to the dihydroquinoline subclass of heterocyclic organic compounds, formally categorized as a partially hydrogenated quinoline derivative. Its core structure features:

  • A bicyclic system comprising a pyridine ring fused with a partially saturated benzene ring (specifically, saturation at the 5,6-positions).
  • A methyl substituent at the 3-position of the pyridine ring.
  • The 5,6-dihydro designation indicating two hydrogen atoms saturate the bond between C5 and C6, converting it from aromatic to aliphatic (sp³ hybridization) while retaining aromaticity in the pyridine moiety [2].

Table 1: Structural and Nomenclature Data for 3-Methyl-5,6-dihydroquinoline and Related Compounds

Compound NameMolecular FormulaSMILES NotationKey Structural Features
3-Methyl-5,6-dihydroquinolineC₁₀H₁₁NCC1=CNC2=CC=CCC2=C1Methyl at C3; single bond between C5-C6
5,6-Dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-oneC₁₀H₁₁NO₃CC1=CC2=C(C=CC(=C2O)O)NC1=OMethyl at C3; dihydroxy at C5,C6; ketone at C2
5,6-Dihydroxy-3-methylquinolin-2(1H)-oneC₁₀H₉NO₃CC1=CC2=C(C=CC(=C2O)O)NC1=OFully aromatic ring; ortho-quinone moiety
3-MethylquinolineC₁₀H₉NCC1=CNC2=CC=CC=C12Fully aromatic quinoline with C3 methyl group

The systematic IUPAC name is 3-methyl-5,6,7,8-tetrahydroquinoline, reflecting the saturation across two bonds (C5-C8). Alternative naming conventions may include 3-methyl-1,2,3,4-tetrahydroquinoline when saturation occurs across positions 1-4, but this is distinct from the 5,6-dihydro isomer [4] [7]. The compound’s core is classified under azines in heterocyclic chemistry due to its nitrogen-containing six-membered ring fused to a carbocycle [2]. Its molecular geometry allows planar conformation in the pyridine ring while adopting a half-chair conformation in the dihydro region, significantly influencing reactivity and intermolecular interactions.

Historical Development in Heterocyclic Chemistry

The synthetic exploration of dihydroquinolines emerged in parallel with quinoline chemistry during the late 19th century, driven by:

  • Early Synthetic Methods: Initial routes relied on Skraup-Doebner-Von Miller reactions using aniline derivatives with unsaturated carbonyls under acidic conditions. These methods faced limitations in regioselectivity for dihydro derivatives [2].
  • Catalytic Advancements: The development of catalytic hydrogenation techniques (circa 1920s–1950s) enabled selective reduction of quinolines. For 3-methylquinoline, heterogeneous catalysts (e.g., PtO₂, Pd/C) permitted saturation at C5-C6 while preserving the methyl group and aromaticity of the pyridine ring. Zeolite-catalyzed methylation of quinoline with methanol later provided efficient access to 3-methylquinoline precursors [7].
  • Modern Refinements: Contemporary synthesis employs transfer hydrogenation and asymmetric catalysis. For example, chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives are synthesized via Schiff base formation followed by stereoselective reduction, enabling access to enantiopure pharmacophores [5].

Table 2: Evolution of Key Synthetic Strategies for Dihydroquinolines

PeriodSynthetic ApproachRegiochemical ControlKey Limitations
1880–1920Skraup-type condensationsLowHarsh conditions; polycyclic byproducts
1920–1960Catalytic hydrogenationModerateOver-reduction to decahydroquinolines
1960–2000Metal hydride reductionsHigh for C5-C6 bondsFunctional group incompatibility
2000–presentAsymmetric transfer hydrogenationHigh enantioselectivityCatalyst cost; scalability

The structural elucidation of dihydroquinolines accelerated with spectroscopic techniques (NMR, X-ray crystallography), confirming their non-aromatic character in the reduced ring and distinguishing them from fully conjugated quinolines. This distinction proved critical for understanding their divergent reactivity in electrophilic substitution (favouring C5/C6 positions) and nucleophilic addition [2] [7].

Biological and Pharmacological Relevance of Dihydroquinoline Scaffolds

Dihydroquinoline derivatives exhibit broad bioactivity linked to their redox-modulating capacity and structural mimicry of endogenous metabolites. Key pharmacological attributes include:

  • Antiproliferative Activity: Chiral 2-methyl-5,6,7,8-tetrahydroquinoline derivatives demonstrate significant cytotoxicity against cancer cell lines (e.g., A2780 ovarian carcinoma, HT-29 colorectal adenocarcinoma) with IC₅₀ values ranging from 16 μM to >100 μM. The enantiomer (R)-5a (a 8-substituted derivative) exhibits superior potency by inducing mitochondrial membrane depolarization and reactive oxygen species (ROS) production, exploiting cancer cells' heightened susceptibility to oxidative stress [5].
  • Structure-Activity Relationships (SAR):
  • The methyl group at C3 enhances lipophilicity (log Pow ≈ 3.72–4.35), promoting cellular uptake and membrane penetration [5].
  • Saturation at C5-C6 disrupts planarity, potentially enabling selective interactions with biological targets like quinone reductases or proteasomal subunits [5] [3].
  • Chiral centers in reduced rings (e.g., C8-substituted derivatives) confer stereospecific activity. Enantiomer (R)-5a is significantly more potent than (S)-5a in ROS induction (up to 3-fold difference) [5].
  • Mechanistic Insights:
  • Mitochondrial Dysfunction: Dihydroquinolines like (R)-5a collapse mitochondrial transmembrane potential (∆Ψm), triggering caspase-dependent apoptosis.
  • ROS Amplification: Redox-active metabolites generate superoxide anions, overwhelming antioxidant defenses in malignant cells [5] [3].
  • Cell Cycle Arrest: G2/M phase arrest correlates with cyclin B1 downregulation in treated cancer cells [5].

Table 3: Biological Activity Profile of Select Dihydroquinoline Derivatives

Compound ClassTested Cell LinesIC₅₀ Range (μM)Primary Mechanism
Schiff base derivativesCEM, HeLa, HMEC-123–100Undefined (preliminary screening)
Reduced amine derivativesHT-29, A2780, MSTO-211H16–95Mitochondrial depolarization
Chiral (R)-enantiomer (5a)A2780 ovarian carcinoma<20ROS production; G2/M cell cycle arrest

These scaffolds are structurally distinct from but pharmacologically complementary to hydroxylated variants like 5,6-dihydroxy-3-methylquinolin-2(1H)-one (CHEBI:16937), which exhibit different redox behaviour due to ortho-quinone formation [3] [6]. Current research focuses on optimizing dihydroquinoline-based agents for enhanced target specificity against oxidative stress-dependent pathologies.

Properties

CAS Number

133092-30-5

Product Name

3-Methyl-5,6-dihydroquinoline

IUPAC Name

3-methyl-5,6-dihydroquinoline

Molecular Formula

C10H11N

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h3,5-7H,2,4H2,1H3

InChI Key

RSMDRDLCIBYIQQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CCC2)N=C1

Synonyms

Quinoline, 5,6-dihydro-3-methyl- (9CI)

Canonical SMILES

CC1=CC2=C(C=CCC2)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.